Norhydrocodone Hydrochloride
Overview
Description
Norhydrocodone (hydrochloride) (CRM) is a certified reference material categorized as an opioid. It is an active metabolite of hydrocodone. This product is intended for research and forensic applications.
Norhydrocodone is an analytical reference material categorized as an opioid. It is an active metabolite of hydrocodone. This product is intended for research and forensic applications.
Mechanism of Action
Target of Action
Norhydrocodone Hydrochloride, also known as Norhydrocodone HCl, primarily targets the μ-opioid receptor (MOR) . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids.
Mode of Action
Norhydrocodone HCl acts as an agonist at the μ-opioid receptor, with a potency similar to that of hydrocodone . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Norhydrocodone HCl binds to the μ-opioid receptor, triggering a series of intracellular events that lead to the drug’s analgesic effects .
Biochemical Pathways
Norhydrocodone HCl is a major metabolite of the opioid analgesic hydrocodone . It is formed from hydrocodone in the liver via N-demethylation , predominantly by the enzyme CYP3A4 . This metabolic pathway plays a significant role in the drug’s pharmacological activity.
Pharmacokinetics
The pharmacokinetics of Norhydrocodone HCl are influenced by several factors. It is predominantly metabolized by the enzyme CYP3A4, and its formation can be affected by the genetic polymorphism of this enzyme . The compound’s bioavailability is likely influenced by its ability to cross the blood-brain barrier, which is considered poor . This could explain why Norhydrocodone HCl produces only minimal analgesia when administered peripherally .
Result of Action
The binding of Norhydrocodone HCl to the μ-opioid receptor triggers a series of intracellular events, leading to its analgesic effects . Due to its poor penetration of the blood-brain barrier, it has been found to produce only minimal analgesia when administered peripherally .
Action Environment
The action, efficacy, and stability of Norhydrocodone HCl can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP3A4 can affect the metabolism of Norhydrocodone HCl . Additionally, individual genetic variations in the CYP3A4 enzyme can influence the drug’s metabolism and, consequently, its efficacy .
Biochemical Analysis
Biochemical Properties
Norhydrocodone Hydrochloride interacts with the μ-opioid receptor, similar to hydrocodone and hydromorphone . It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . The metabolic pathways of hydrocodone include O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form this compound .
Cellular Effects
As an agonist of the μ-opioid receptor, it can be inferred that it may influence cell function by modulating the activity of this receptor . The μ-opioid receptor is involved in pain perception, and its activation can lead to analgesic effects .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to and activating the μ-opioid receptor . It has been found to produce only minimal analgesia when administered peripherally to animals, likely due to poor blood-brain-barrier and thus central nervous system penetration .
Temporal Effects in Laboratory Settings
One study describes the excretion profile of hydrocodone, hydromorphone, and this compound in urine following a single dose administration of hydrocodone to human subjects .
Dosage Effects in Animal Models
In animal models, this compound has been found to produce analgesia following subcutaneous, intrathecal, and intracerebroventricular administration . It was found to be approximately 70-fold less potent than hydrocodone in producing analgesia following subcutaneous administration .
Metabolic Pathways
This compound is involved in the metabolic pathway of hydrocodone. It is formed from hydrocodone in the liver via N-demethylation predominantly by the enzyme CYP3A4 . Other metabolites of hydrocodone include hydromorphone, formed via O-demethylation catalyzed by cytochrome P450 2D6 .
Subcellular Localization
As an agonist of the μ-opioid receptor, it is likely to be localized in the same cellular compartments as this receptor .
Properties
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16;/h2,5,10-11,16,18H,3-4,6-8H2,1H3;1H/t10-,11+,16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVZQPJFFRBEHK-NRGUFEMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71968-04-2 | |
Record name | Morphinan-6-one, 4,5-epoxy-3-methoxy-, hydrochloride, (5α)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71968-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 71968-04-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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